Neuropeptide Y (13-36) (porcine)
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Overview
Description
Neuropeptide Y (13-36) (porcine) is a selective neuropeptide Y2 receptor agonist. It is a fragment of the larger neuropeptide Y, which is a 36 amino acid peptide first isolated from the porcine brain. Neuropeptide Y is involved in various physiological processes, including regulation of appetite, anxiety, and circadian rhythms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neuropeptide Y (13-36) (porcine) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of neuropeptide Y (13-36) (porcine) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the peptide .
Chemical Reactions Analysis
Types of Reactions: Neuropeptide Y (13-36) (porcine) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in free thiol groups .
Scientific Research Applications
Neuropeptide Y (13-36) (porcine) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating appetite, anxiety, and circadian rhythms.
Medicine: Explored for potential therapeutic applications in treating obesity, anxiety disorders, and other conditions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Neuropeptide Y (13-36) (porcine) exerts its effects by selectively binding to the neuropeptide Y2 receptor. This interaction activates intracellular signaling pathways that regulate various physiological processes. The peptide’s effects include modulation of neurotransmitter release, regulation of appetite, and influence on circadian rhythms .
Comparison with Similar Compounds
Neuropeptide Y (1-36): The full-length peptide with broader receptor affinity.
Peptide YY (3-36): Another member of the neuropeptide Y family with similar physiological roles.
Pancreatic Polypeptide: Shares structural similarities and some functional overlap with neuropeptide Y
Uniqueness: Neuropeptide Y (13-36) (porcine) is unique in its selective affinity for the neuropeptide Y2 receptor, making it a valuable tool for studying the specific functions of this receptor subtype. Its truncated structure also provides insights into the minimal sequence required for receptor activation .
Biological Activity
Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including the regulation of food intake, blood pressure, and neurotransmitter release. The specific fragment known as Neuropeptide Y (13-36) (porcine) acts primarily as a selective agonist for the neuropeptide Y2 receptor, influencing cardiovascular responses and neuroprotective mechanisms.
Structure and Properties
Chemical Characteristics:
Property | Value |
---|---|
Molecular Formula | C135H209N41O36 |
Molecular Weight | 2982.36 g/mol |
Purity | >95% |
CAS Number | 113662-54-7 |
NPY (13-36) is derived from the C-terminal end of the full-length NPY molecule and retains significant biological activity, particularly in the central nervous system (CNS) and peripheral tissues.
Neuropeptide Y (13-36) primarily interacts with the Y2 receptor subtype , which is implicated in various physiological responses. Its mechanisms include:
- Vasopressor Effects : Central administration of NPY (13-36) has been shown to elicit vasopressor responses, increasing arterial blood pressure without affecting heart rate. Studies indicate that doses ranging from 25 to 3000 pmol can produce a dose-dependent increase in mean arterial blood pressure in awake rats .
- Antagonistic Effects : NPY (13-36) can antagonize the vasodepressor effects of full-length NPY (1-36), suggesting that Y1 and Y2 receptors have opposing roles in cardiovascular regulation .
Cardiovascular Regulation
Research indicates that NPY (13-36) plays a significant role in cardiovascular regulation through its action on central and peripheral Y2 receptors. In spontaneously hypertensive rats, NPY (13-36) demonstrated increased potency in inducing pressor responses compared to normotensive rats, indicating potential therapeutic implications for hypertension management .
Neuroprotective Properties
Studies have also highlighted the neuroprotective effects of NPY against neurotoxicity associated with β-amyloid peptides, which are implicated in Alzheimer’s disease. In vitro experiments showed that pretreatment with NPY increased cell viability and modulated nerve growth factor (NGF) synthesis and release in cortical neurons exposed to β-amyloid . This suggests that NPY may offer protective benefits against neurodegenerative processes.
Case Studies
-
Hypertensive Rat Model :
- Objective : To evaluate the cardiovascular effects of NPY (13-36).
- Methodology : Intracerebroventricular injections were administered at varying doses.
- Findings : A significant increase in mean arterial blood pressure was observed, confirming the vasopressor role of NPY (13-36) via Y2 receptor activation .
-
Neuroprotection Against β-Amyloid :
- Objective : To assess the neuroprotective effects of NPY on neuronal damage.
- Methodology : Primary cortical neurons were pretreated with NPY before exposure to β-amyloid.
- Findings : Enhanced cell viability and altered NGF dynamics were noted, suggesting a potential therapeutic avenue for Alzheimer’s disease .
Properties
CAS No. |
113662-54-7 |
---|---|
Molecular Formula |
C135H209N41O36 |
Molecular Weight |
2982.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C135H209N41O36/c1-15-68(9)105(129(210)172-98(60-102(137)184)124(205)166-93(54-67(7)8)126(207)175-106(69(10)16-2)130(211)176-107(73(14)178)131(212)162-87(26-21-51-152-135(145)146)113(194)161-88(43-45-101(136)183)117(198)159-85(24-19-49-150-133(141)142)114(195)163-90(108(138)189)55-74-27-35-79(179)36-28-74)174-127(208)96(58-77-33-41-82(182)42-34-77)169-123(204)97(59-78-62-147-64-153-78)170-116(197)86(25-20-50-151-134(143)144)160-120(201)92(53-66(5)6)164-111(192)72(13)156-128(209)100(63-177)173-122(203)95(57-76-31-39-81(181)40-32-76)168-121(202)94(56-75-29-37-80(180)38-30-75)167-115(196)84(23-18-48-149-132(139)140)157-109(190)71(12)155-119(200)91(52-65(3)4)165-125(206)99(61-104(187)188)171-118(199)89(44-46-103(185)186)158-110(191)70(11)154-112(193)83-22-17-47-148-83/h27-42,62,64-73,83-100,105-107,148,177-182H,15-26,43-61,63H2,1-14H3,(H2,136,183)(H2,137,184)(H2,138,189)(H,147,153)(H,154,193)(H,155,200)(H,156,209)(H,157,190)(H,158,191)(H,159,198)(H,160,201)(H,161,194)(H,162,212)(H,163,195)(H,164,192)(H,165,206)(H,166,205)(H,167,196)(H,168,202)(H,169,204)(H,170,197)(H,171,199)(H,172,210)(H,173,203)(H,174,208)(H,175,207)(H,176,211)(H,185,186)(H,187,188)(H4,139,140,149)(H4,141,142,150)(H4,143,144,151)(H4,145,146,152)/t68-,69-,70-,71-,72-,73+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,105-,106-,107-/m0/s1 |
InChI Key |
HEALDAASUSTTPJ-QGTLAHJGSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |
sequence |
PAEDLARYYSALRHYINLITRQRY |
Origin of Product |
United States |
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